3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridines. The reaction typically involves the formation of a pyridinium salt intermediate, followed by a cyclization and bromination step . The reaction conditions often include the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: TBHP is commonly used in the synthesis of this compound.
Solvents: Ethyl acetate is frequently used as a solvent in these reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions.
Chemical Biology: It is employed in the development of chemical probes for studying biological systems.
Wirkmechanismus
The exact mechanism of action for 3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile depends on its specific application. Generally, it interacts with biological targets through its heterocyclic structure, which can bind to proteins, enzymes, or nucleic acids, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its dual functional groups, which provide versatility in chemical reactions and potential biological activities. This makes it a valuable compound in the synthesis of complex molecules and in medicinal chemistry .
Eigenschaften
Molekularformel |
C14H8BrN3 |
---|---|
Molekulargewicht |
298.14 g/mol |
IUPAC-Name |
3-(8-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8BrN3/c15-12-5-2-6-18-9-13(17-14(12)18)11-4-1-3-10(7-11)8-16/h1-7,9H |
InChI-Schlüssel |
JDZNALRQUCHOSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CN3C=CC=C(C3=N2)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.